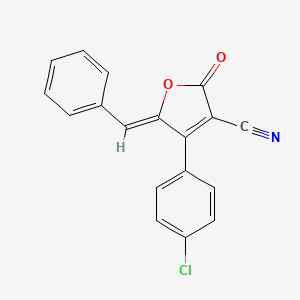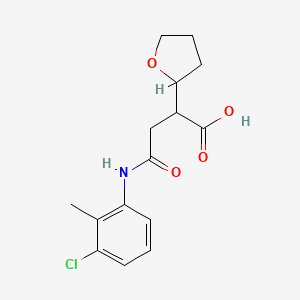
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid: is an organic compound that belongs to the class of amides It is characterized by the presence of a succinamic acid moiety attached to a 3-chloro-2-methyl-phenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-chloro-2-methyl-aniline and succinic anhydride in the presence of a base such as triethylamine or pyridine to form the intermediate N-(3-chloro-2-methyl-phenyl)succinamic acid.
Cyclization: The intermediate is then reacted with tetrahydrofuran under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and the succinamic acid moiety can play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methyl-phenyl)-succinamic acid: Lacks the tetrahydrofuran ring, which may affect its chemical properties and applications.
N-(3-Chloro-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid: Similar structure but without the methyl group, which can influence its reactivity and biological activity.
N-(2-Methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid: Lacks the chloro group, potentially altering its chemical behavior and applications.
Uniqueness
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the tetrahydrofuran ring
Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(19)20)13-6-3-7-21-13/h2,4-5,10,13H,3,6-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXTGDPLLZJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
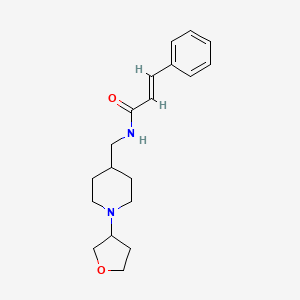
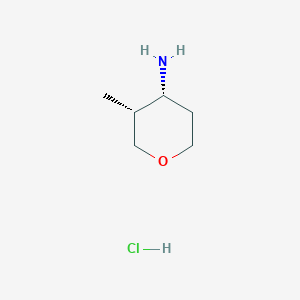

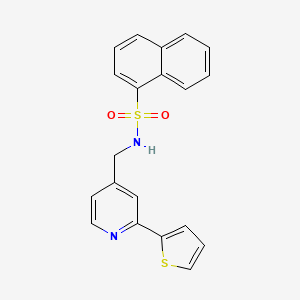
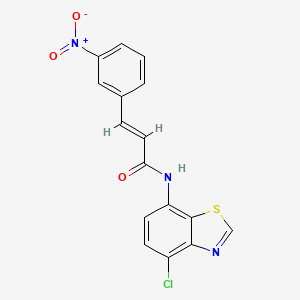
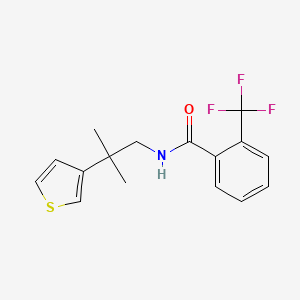
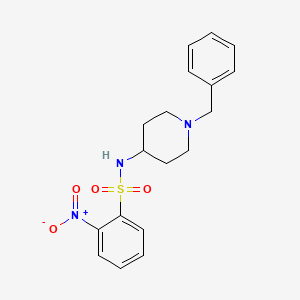
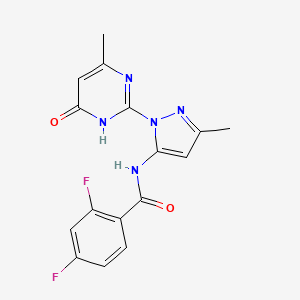
![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)
![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)
![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)
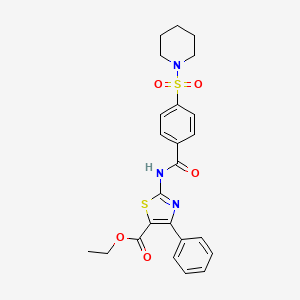
![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide](/img/structure/B2685376.png)
